1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone
CAS No.: 1704615-04-2
Cat. No.: VC6539115
Molecular Formula: C17H23NO3S
Molecular Weight: 321.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1704615-04-2 |
|---|---|
| Molecular Formula | C17H23NO3S |
| Molecular Weight | 321.44 |
| IUPAC Name | 2-(3-methylphenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
| Standard InChI | InChI=1S/C17H23NO3S/c1-12-4-3-5-13(8-12)9-17(19)18-14-6-7-15(18)11-16(10-14)22(2,20)21/h3-5,8,14-16H,6-7,9-11H2,1-2H3 |
| Standard InChI Key | QJJLOVPIPSNZCZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC(C3)S(=O)(=O)C |
Introduction
Chemical Name:
1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(m-tolyl)ethanone
This compound belongs to a class of bicyclic amines featuring a methylsulfonyl group and a substituted ethanone moiety. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in drug discovery and development.
Structural Features
The compound exhibits a bicyclic structure characteristic of many biologically active molecules:
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Azabicyclo[3.2.1]octane Core:
This core structure is often found in compounds with pharmacological activity. -
Methylsulfonyl Group (-SO₂CH₃):
Known for enhancing water solubility and metabolic stability in drug molecules. -
m-Tolyl Substituent:
This aromatic group can interact with biological targets through π-stacking or hydrophobic interactions.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
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Formation of the Azabicyclo[3.2.1]octane Core:
This step may involve cyclization reactions using nitrogen-containing precursors. -
Introduction of the Methylsulfonyl Group:
Sulfonation reactions are used to attach the methylsulfonyl group, enhancing the compound's pharmacokinetic properties. -
Attachment of the m-Tolyl Ethanone Moiety:
This step likely involves Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Further details on the specific reagents and conditions are not provided in the sources but would typically involve standard organic synthesis techniques .
Potential Applications
The structural features of this compound suggest its potential utility in medicinal chemistry:
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Pharmacological Activity:
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The bicyclic amine core is commonly found in antispasmodic, analgesic, or central nervous system-active drugs.
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The methylsulfonyl group may improve bioavailability and metabolic stability.
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Medicinal Chemistry Research:
This compound could serve as a lead molecule for further optimization in drug discovery programs targeting neurological or inflammatory conditions.
Comparative Analysis with Related Compounds
To understand its uniqueness, the compound can be compared with structurally similar molecules:
Research Gaps and Future Directions
Despite its promising structure, several gaps exist:
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Biological Activity Data:
No experimental data on pharmacological efficacy or toxicity is currently available. -
Physicochemical Properties:
Key properties like solubility, melting point, and boiling point remain unreported.
Future research should focus on:
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Conducting pharmacological screening to identify therapeutic potential.
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Investigating structure-property relationships to optimize activity.
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Exploring synthetic modifications for improved drug-like properties.
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